molecular formula C13H16FN5O B3037410 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone CAS No. 478032-09-6

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone

Cat. No.: B3037410
CAS No.: 478032-09-6
M. Wt: 277.3 g/mol
InChI Key: KOMQNCKUDRHFKO-UHFFFAOYSA-N
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Description

The compound (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone is a triazole-based methanone derivative featuring dimethylamino substituents at the 3- and 5-positions of the triazole ring and a 2-fluorophenyl group attached to the methanone moiety. Key attributes inferred from analogs include:

  • Molecular interactions: The dimethylamino groups may enhance solubility in polar solvents and participate in hydrogen bonding or coordination chemistry.

Properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQNCKUDRHFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of Dimethylamino Groups: This step involves the substitution of hydrogen atoms on the triazole ring with dimethylamino groups using reagents like dimethylamine.

    Attachment of the Fluorophenyl Group: This step involves the coupling of the triazole derivative with a fluorophenyl compound, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions due to its triazole ring and dimethylamino groups.

    Material Science: Potential use in the development of new materials with unique electronic or photophysical properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly for diseases where triazole derivatives have shown efficacy.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino groups and fluorophenyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Analogs

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone (CAS 478032-03-0) Molecular Formula: C₁₃H₁₅Cl₂N₅O Molecular Weight: 328.19 g/mol Key Differences:

  • Chlorine substituents (vs. fluorine) increase steric bulk and lipophilicity.
  • Stronger electron-withdrawing effects due to Cl atoms may alter electronic distribution on the triazole ring.

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone (CAS 478032-08-5) Molecular Formula: Likely C₁₄H₁₈N₅O₂ (inferred from substituents) Key Differences:

  • Methoxy group (electron-donating) reduces electrophilicity of the methanone compared to fluorine.
  • Enhanced solubility in organic solvents due to the methoxy moiety.
(b) Fluorophenyl Derivatives with Additional Functional Groups

3,5-Bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-ylmethanone Molecular Formula: C₂₃H₁₈F₃N₅O Molecular Weight: 437.425 g/mol Key Differences:

  • Higher molecular weight and complexity may limit bioavailability compared to the target compound .

Triazole-Based Methanones in Pharmaceutical Contexts

Deferasirox Isomers ()

  • Examples :
  • 2-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (Deferasirox 1,2-isomer).
  • Molecular Weight: 373.37 g/mol.
    • Key Differences :
  • Hydroxyphenyl groups enable iron chelation, contrasting with the dimethylamino groups in the target compound.
  • Carboxylic acid functionality enhances water solubility and pharmacological activity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notes
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone C₁₃H₁₅FN₅O (inferred) ~327.3 (estimated) 2-Fluorophenyl, dimethylamino - Electron-withdrawing F substituent
(2,6-Dichlorophenyl) analog C₁₃H₁₅Cl₂N₅O 328.19 2,6-Dichlorophenyl 478032-03-0 Discontinued; higher lipophilicity
(4-Methoxyphenyl) analog C₁₄H₁₈N₅O₂ ~312.3 (estimated) 4-Methoxyphenyl 478032-08-5 Electron-donating OCH₃ group
[3,5-Bis(fluorobenzylamino)]-(4-fluorophenyl)methanone C₂₃H₁₈F₃N₅O 437.42 4-Fluorophenyl, fluorobenzyl - Complex structure; high molecular weight

Biological Activity

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, also known by its CAS number 4441632, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16FN5O
  • Molecular Weight : 273.30 g/mol
  • Key Functional Groups : Triazole ring, dimethylamino groups, fluorophenyl moiety.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. Specifically:

  • Mechanism of Action : Triazoles are known to inhibit the synthesis of ergosterol in fungal cells and have been shown to interfere with cellular signaling pathways in cancer cells. This interference can lead to apoptosis (programmed cell death) and reduced proliferation of cancer cells .
  • Case Studies : A study demonstrated that triazole derivatives showed activity against various cancer cell lines. For example:
    • Compound derivatives exhibited IC50 values ranging from 6.2 μM (against HCT-116 colon carcinoma) to 27.3 μM (against T47D breast cancer) .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • In vitro Studies : Several derivatives of triazoles have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways .

Neuropharmacological Effects

Emerging research suggests that triazole compounds may have neuropharmacological effects:

  • Potential Applications : Triazoles have been explored for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression therapies .

Summary of Biological Activities

Biological ActivityCell Line/OrganismIC50 Value (μM)Reference
AnticancerHCT-1166.2
AnticancerT47D27.3
AntimicrobialVarious strainsVaries

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObserved Effects
Triazole DerivativeAnticancerInduces apoptosis
Triazole DerivativeAntimicrobialInhibits growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
Reactant of Route 2
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(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone

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